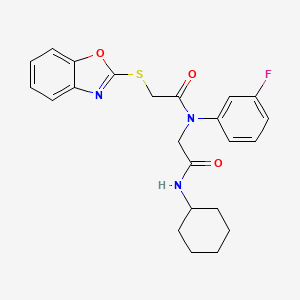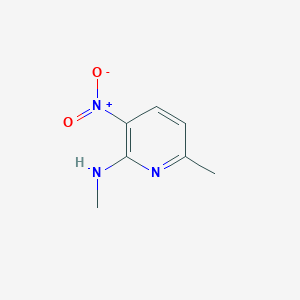
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid is an organic compound that features a hydroxy group, a propanoic acid backbone, and a thiomorpholine ring with an oxidized sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor to form the thiomorpholine ring. The precursor can be a compound like 2-chloroethanol, which reacts with thiourea under basic conditions to form thiomorpholine.
Oxidation of the Sulfur Atom: The thiomorpholine ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group.
Attachment to the Propanoic Acid Backbone: The final step involves the reaction of the oxidized thiomorpholine with a suitable propanoic acid derivative, such as 2-bromo-3-hydroxypropanoic acid, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion of the sulfoxide to a sulfide.
Substitution: Formation of ethers or thioethers.
Applications De Recherche Scientifique
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid involves its interaction with molecular targets such as enzymes and metal ions. The hydroxy and sulfoxide groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropanoic acid:
2-Hydroxy-3-oxopropanoic acid: Contains a hydroxy and oxo group but does not have the thiomorpholine ring.
3-(2-Hydroxyethoxy)propanoic acid: Features a hydroxyethoxy group instead of the thiomorpholine ring.
Uniqueness
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid is unique due to the presence of the thiomorpholine ring with an oxidized sulfur atom, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-hydroxy-3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c9-6(7(10)11)5-8-1-3-13(12)4-2-8/h6,9H,1-5H2,(H,10,11) |
Clé InChI |
FLSPGLGEOZISRX-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)










![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
